(3R,5S)-3,5-Dimethyl-1-propylpiperazine
Description
(3R,5S)-3,5-Dimethyl-1-propylpiperazine (CAS 26864-93-7) is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms. The stereochemistry at positions 3 (R-configuration) and 5 (S-configuration) distinguishes it from other diastereomers.
Properties
CAS No. |
69837-33-8 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-6-8(2)10-9(3)7-11/h8-10H,4-7H2,1-3H3/t8-,9+ |
InChI Key |
DRUWYDLLIVNUSA-DTORHVGOSA-N |
Isomeric SMILES |
CCCN1C[C@H](N[C@H](C1)C)C |
Canonical SMILES |
CCCN1CC(NC(C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereochemical Variations: (3S,5R)-1-Benzyl-3,5-dimethylpiperazine
Key Differences :
- Substituents : The benzyl group at N1 increases aromatic interactions, while the propyl group in the target compound prioritizes hydrophobic interactions.
- Applications : The benzyl derivative shows promise in neurotransmitter receptor modulation, whereas the propyl variant’s applications remain exploratory .
Table 1: Stereochemical and Functional Group Comparisons
| Compound | CAS Number | N1 Substituent | C3/C5 Groups | Stereochemistry | Key Applications |
|---|---|---|---|---|---|
| (3R,5S)-3,5-Dimethyl-1-propylpiperazine | 26864-93-7 | Propyl | 3R-Me, 5S-Me | (3R,5S) | Industrial research |
| (3S,5R)-1-Benzyl-3,5-dimethylpiperazine | 55115-99-6 | Benzyl | 3S-Me, 5R-Me | (3S,5R) | CNS drug development |
Pharmacologically Active Analogs: Acetildenafil Derivatives
A structurally related acetildenafil analog replaces N-ethylpiperazine with 3,5-dimethylpiperazine, enhancing steric bulk and altering receptor affinity. However, the safety profile remains unverified, necessitating further toxicological studies .
Piperazine-Based Receptor Ligands
Arylpiperazine derivatives, such as those targeting 5-HT1A receptors (e.g., compounds 7 and 9 in ), share a propyl linker but incorporate methoxyphenyl groups. These structural features enhance serotonin receptor binding, whereas the target compound’s methyl and propyl groups may prioritize interactions with dopaminergic or adrenergic receptors .
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